molecular formula C19H22O2 B12295879 3-Heptanone, 5-hydroxy-1,7-diphenyl-

3-Heptanone, 5-hydroxy-1,7-diphenyl-

Cat. No.: B12295879
M. Wt: 282.4 g/mol
InChI Key: CCNKTMMNRPJQHV-UHFFFAOYSA-N
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Description

5-Hydroxy-1,7-diphenyl-3-heptanone is a natural product found in Alnus firma and Alnus sieboldiana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1,7-diphenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNKTMMNRPJQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical Sources of 3-Heptanone, 5-hydroxy-1,7-diphenyl-

This diarylheptanoid is a naturally occurring phytochemical found predominantly in the rhizomes of Alpinia officinarum Hance, commonly known as galangal, which belongs to the Zingiberaceae family. medchemexpress.com It is one of several diarylheptanoids that contribute to the chemical profile of this plant. chemfaces.com Additionally, scientific analysis has confirmed the presence of 3-Heptanone, 5-hydroxy-1,7-diphenyl- in extracts from the flowers of Achillea cucullata. mdpi.com

Isolation from Alpinia officinarum Hance (Galangal)

The isolation of 3-Heptanone, 5-hydroxy-1,7-diphenyl- from the rhizomes of Alpinia officinarum has been a subject of phytochemical research. Various studies have successfully isolated this compound, along with other diarylheptanoids, from the plant material. chemfaces.com These isolation procedures are critical for further structural elucidation and scientific investigation of the compound.

Identification in Achillea cucullata Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanolic extracts from the leaves and flowers of Achillea cucullata has led to the identification of numerous bioactive components. Among these, 3-Heptanone, 5-hydroxy-1,7-diphenyl- was identified as a component of the flower extract. mdpi.com

Extraction Techniques

The initial step in isolating 3-Heptanone, 5-hydroxy-1,7-diphenyl- from its botanical sources involves sophisticated extraction techniques designed to efficiently remove the compound from the plant matrix.

Classical Solvent-Based Extraction and Partitioning Strategies

A prevalent method for extracting diarylheptanoids from Alpinia officinarum involves solvent-based techniques. One documented procedure includes the maceration of dried rhizomes with methanol at room temperature for several days. nih.gov Following filtration, the solvent is evaporated to yield a crude methanol extract. This extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their solubility. nih.gov

For Achillea cucullata, a common method involves macerating the plant's leaves and flowers in 80% methanol for 48 hours with intermittent shaking. mdpi.com The mixture is subsequently filtered, and the solvent is removed using a rotary evaporator to yield the crude extract. mdpi.com Another approach for Alpinia officinarum utilizes a Soxhlet apparatus to reflux pulverized rhizomes with 80% ethanol. nih.gov

Plant SourceExtraction MethodSolvent(s)Duration
Alpinia officinarumMacerationMethanol3 days
Alpinia officinarumSoxhlet Extraction80% Ethanol1 hour (refluxed twice)
Achillea cucullataMaceration80% Methanol48 hours

Supercritical Fluid Extraction (SFE) for Phytochemical Isolation

Supercritical fluid extraction (SFE) presents a modern and efficient alternative for extracting diarylheptanoids. This technique often utilizes supercritical carbon dioxide (CO2) as the solvent. Research has demonstrated the successful application of SFE for the extraction of these compounds from Alpinia officinarum. The resulting SFE extract contains a mixture of diarylheptanoids, including 3-Heptanone, 5-hydroxy-1,7-diphenyl-. oup.comnih.gov

A specific study outlined the SFE of Alpinia officinarum powder, with the subsequent extract being dissolved in methanol for analysis. oup.com Another investigation focused on optimizing SFE conditions to enrich the extract with diphenylheptanes and flavonoids, using ethanol as a co-solvent. x-mol.netnii.ac.jp

ParameterValue
Extraction Pressure30 MPa
Temperature32°C
Releasing Pressure6 MPa
Releasing Temperature36°C
Flow Rate22 L/h
Extraction Time4 hours
Co-solvent8% Ethanol

Chromatographic Isolation and Purification Strategies

Following initial extraction, various chromatographic techniques are employed to isolate and purify 3-Heptanone, 5-hydroxy-1,7-diphenyl- from the complex mixture of phytochemicals.

These methods often involve repeated column chromatography over silica (B1680970) gel. researchgate.net A more advanced, two-step preparative supercritical fluid chromatography (SFC) strategy has also been developed. In this approach, the SFE extract is first fractionated on a Diol column. x-mol.netnii.ac.jp Subsequently, these fractions undergo further separation using either a 1-AA or a DEA column to yield compounds with high purity. x-mol.netnii.ac.jp High-speed counter-current chromatography (HSCCC) has also been utilized for the separation of bioactive constituents from the chloroform extract of galangal.

For analytical purposes, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS-MS) is used to identify and characterize the diarylheptanoids within the SFE extract of Alpinia officinarum. oup.comnih.gov A typical UPLC method employs a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. oup.com

Chromatographic TechniqueStationary PhaseMobile Phase/EluentPurpose
Column ChromatographySilica GelNot specifiedIsolation
Preparative SFC (Step 1)Diol columnGradient of Methanol in CO2Fractionation
Preparative SFC (Step 2)1-AA or DEA columnNot specifiedPurification
UPLCNot specifiedGradient of 0.1% formic acid in water and acetonitrileAnalysis and Characterization

Column Chromatography Techniques (e.g., Silica Gel, Reverse Phase)

Column chromatography is a fundamental and widely used technique for the purification of natural products, including diarylheptanoids like 5-hydroxy-1,7-diphenyl-3-heptanone. fractioncollector.infocolumn-chromatography.com This method involves a stationary phase (a solid adsorbent like silica gel or alumina) packed into a column, and a mobile phase (a solvent or mixture of solvents) that flows through it. column-chromatography.com Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. fractioncollector.info

Silica Gel Chromatography: Silica gel is a polar adsorbent, making it highly effective for separating compounds based on polarity in a process known as normal-phase chromatography. column-chromatography.com In the isolation of diarylheptanoids, a crude or partially purified plant extract is loaded onto a silica gel column. The separation is then achieved by eluting the column with a solvent system, often starting with a non-polar solvent and gradually increasing the polarity (gradient elution). column-chromatography.comjppres.com For instance, a common solvent gradient might be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate increasing over time. jppres.com Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the silica gel and elute later. Fractions are collected sequentially and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound.

Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another powerful tool for the fine purification of diarylheptanoids. semmelweis.hunih.gov In this technique, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. biotage.comchromatographyonline.com Polar compounds have less affinity for the non-polar stationary phase and elute earlier, whereas non-polar compounds are retained longer. biotage.com This method is particularly useful for separating structurally similar diarylheptanoids that may not be fully resolved by normal-phase chromatography. Studies on the bark of Carpinus betulus (European hornbeam) have successfully used a combination of flash chromatography and semi-preparative HPLC with C18 columns to isolate a dozen different diarylheptanoids. semmelweis.hu

A study on the chemical constituents of Alpinia officinarum rhizomes successfully isolated five diarylheptanoids, including 5-hydroxy-1,7-diphenyl-3-heptanone, utilizing these types of "various chromatographic techniques". chemfaces.com

Table 1: Column Chromatography Techniques for Diarylheptanoid Isolation
TechniqueStationary PhaseMobile Phase PrincipleSeparation PrincipleApplication Example
Normal-Phase (e.g., Silica Gel)Polar (Silica Gel)Gradient from non-polar to polar (e.g., Hexane to Ethyl Acetate)Separates based on polarity; polar compounds are retained longer. column-chromatography.comInitial fractionation of crude Alpinia officinarum extract. jppres.com
Reverse-Phase (e.g., C18)Non-polar (C18-modified Silica)Gradient from polar to less polar (e.g., Water to Acetonitrile)Separates based on hydrophobicity; non-polar compounds are retained longer. biotage.comPurification of diarylheptanoids from Carpinus betulus. semmelweis.hu

Counter-Current Chromatography (CCC) Applications

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary support, thereby preventing the irreversible adsorption of the sample onto the column. aocs.orgmdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. aocs.org One liquid phase acts as the stationary phase, held in place by centrifugal force, while the other serves as the mobile phase. mdpi.com This technique is particularly well-suited for the preparative-scale isolation of natural products. nih.gov

High-Speed Counter-Current Chromatography (HSCCC), an advanced form of CCC, has been successfully applied to the isolation and purification of diarylheptanoids from Alpinia officinarum. In one study, HSCCC was used to separate three diarylheptanoids from a petroleum ether extract of the plant. The researchers employed a two-phase solvent system composed of hexane-ethyl acetate-methanol-water. From approximately 122 mg of extract, the method yielded three pure diarylheptanoids in a single step lasting under 140 minutes. nih.gov Another study utilized high-speed countercurrent chromatography to isolate two other diarylheptanoids from chloroform extracts of A. officinarum. nih.gov

The selection of an appropriate solvent system is critical for a successful CCC separation, with the goal of achieving partition coefficient (K) values for the target compounds that are ideally between 0.5 and 2.0. aocs.org

Table 2: Example of HSCCC Application for Diarylheptanoid Isolation from A. officinarum nih.gov
ParameterCondition
InstrumentHigh-Speed Counter-Current Chromatography (HSCCC)
Solvent System (v/v/v/v)Hexane-Ethyl Acetate-Methanol-Water (2:3:1.75:1)
Stationary PhaseLower phase of the solvent system
Mobile Phase Flow Rate1.5 mL/min
Apparatus Revolution Speed858 r/min
OutcomeIsolation of three diarylheptanoids with purities over 93% in one step.

The successful application of these chromatographic techniques demonstrates their essential role in natural product chemistry, enabling the isolation of specific compounds like 5-hydroxy-1,7-diphenyl-3-heptanone from complex botanical sources for further study.

Synthetic Pathways and Chemical Transformations

De Novo Synthetic Methodologies for 3-Heptanone, 5-hydroxy-1,7-diphenyl-

The synthesis of linear diarylheptanoids such as 3-Heptanone, 5-hydroxy-1,7-diphenyl- can be achieved through various established organic chemistry reactions. These methods often involve the formation of the seven-carbon chain through carbon-carbon bond-forming reactions.

Condensation reactions are a cornerstone in the synthesis of diarylheptanoids. mdpi.comuni-regensburg.de These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. mdpi.comuni-regensburg.de For the synthesis of β-hydroxy ketones like 3-Heptanone, 5-hydroxy-1,7-diphenyl-, the aldol (B89426) condensation is a particularly relevant and widely employed strategy. uni-regensburg.de In a typical aldol reaction, an enolate formed from a ketone attacks an aldehyde, leading to the formation of a β-hydroxy ketone upon workup.

Another significant method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. uni-regensburg.de While broadly applicable, the specific application of these methods to produce 3-Heptanone, 5-hydroxy-1,7-diphenyl- would involve the careful selection of appropriate phenyl-containing precursors.

The general applicability of these condensation reactions is highlighted in the synthesis of various diarylheptanoids, where different aromatic aldehydes and ketones are used to generate a diverse library of compounds.

While a specific, detailed laboratory-scale synthesis of 3-Heptanone, 5-hydroxy-1,7-diphenyl- is not extensively documented in publicly available literature, the synthesis of structurally similar diarylheptanoids provides a clear blueprint. For instance, the synthesis of related diarylheptanoids has been achieved through multi-step sequences. nih.gov A common approach involves the synthesis of two key fragments that are then coupled.

One potential retrosynthetic analysis for 3-Heptanone, 5-hydroxy-1,7-diphenyl- could involve a Grignard reaction between a phenylacetylide derivative and a phenyl-substituted epoxide, followed by hydration of the alkyne. Alternatively, an aldol condensation between a phenyl-substituted acetone (B3395972) derivative and a phenyl-substituted aldehyde would be a more direct, albeit potentially challenging, approach to control regioselectivity.

Asymmetric synthesis to obtain specific enantiomers of diarylheptanoids, such as the (R)- or (S)-enantiomer of 3-Heptanone, 5-hydroxy-1,7-diphenyl-, often employs chiral catalysts or chiral auxiliaries. nih.gov Methods like Sharpless asymmetric epoxidation have been utilized in the synthesis of optically active diarylheptanols, which can then be oxidized to the corresponding ketones. nih.gov

Table 1: Key Synthetic Reactions for Diarylheptanoid Construction

Reaction Type Description Relevance to 3-Heptanone, 5-hydroxy-1,7-diphenyl-
Aldol Condensation A reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound. A primary method for constructing the β-hydroxy ketone functionality.
Knoevenagel Condensation A reaction between a carbonyl compound and an active methylene compound. A versatile method for C-C bond formation in the heptane (B126788) chain.
Grignard Reaction An organometallic reaction involving the addition of a Grignard reagent to a carbonyl or epoxide. A potential route for assembling the carbon skeleton from smaller fragments.

| Sharpless Asymmetric Epoxidation | An enantioselective epoxidation of primary and secondary allylic alcohols. | A key step in the asymmetric synthesis of chiral diarylheptanoids. nih.gov |

Chemical Reactivity and Derivatization

The chemical structure of 3-Heptanone, 5-hydroxy-1,7-diphenyl-, with its ketone and secondary alcohol functionalities, offers multiple sites for chemical modification. These transformations are crucial for generating analogues for structure-activity relationship studies and for its use as a building block in the synthesis of more complex molecules.

Diarylheptanoids can undergo dimerization to form more complex structures. nih.gov These dimers can be linked through carbon-carbon or carbon-oxygen bonds. nih.gov The biosynthesis of some dimeric diarylheptanoids is believed to proceed through the oxidative coupling of monomeric precursors. nih.govacs.org While there is no direct evidence in the reviewed literature of 3-Heptanone, 5-hydroxy-1,7-diphenyl- itself dimerizing, its structural motifs are present in monomers that are known to form dimers. For example, the synthesis of dimeric diarylheptanoids like Alpinidinoid C and Officinine B has been accomplished, showcasing the formation of complex structures from diarylheptanoid-like monomers. acs.org

The chemical functionalities of 3-Heptanone, 5-hydroxy-1,7-diphenyl- make it a valuable intermediate for the synthesis of other fine chemicals. The hydroxyl group can be further oxidized, reduced, or used as a handle for esterification or etherification. The ketone can undergo reactions such as reduction, reductive amination, or conversion to a thioketal.

While specific examples of its use in the large-scale synthesis of pharmaceuticals or fragrances are not prominent in the literature, its structural similarity to other biologically active diarylheptanoids suggests its potential as a starting material for medicinal chemistry programs. nih.govmedchemexpress.comglpbio.com

The modification of the 3-Heptanone, 5-hydroxy-1,7-diphenyl- scaffold is a key strategy for investigating structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Studies on related diarylheptanoids have shown that modifications to the aromatic rings, such as the introduction of hydroxyl or methoxy (B1213986) groups, can significantly impact their biological profiles. nih.govfoodb.cachemfaces.com Similarly, changes to the heptane chain, such as the oxidation state of the carbonyl and hydroxyl groups or the introduction of double bonds, can modulate activity.

For example, the (R)-enantiomer of 5-hydroxy-1,7-diphenyl-3-heptanone has been identified and is commercially available, indicating that the stereochemistry at the C-5 position is a critical factor for its biological interactions. medchemexpress.comglpbio.combldpharm.comchemfaces.com The synthesis and biological evaluation of a series of analogues with variations in the substitution pattern of the phenyl rings and modifications of the C3-ketone and C5-hydroxyl groups would be a logical next step in exploring the SAR of this compound class.

Table 2: Mentioned Chemical Compounds

Compound Name
3-Heptanone, 5-hydroxy-1,7-diphenyl-
Alpinidinoid C
Officinine B
(R)-5-hydroxy-1,7-diphenyl-3-heptanone

Structural Elucidation and Advanced Spectroscopic Characterization

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of stereocenters in natural products, including diarylheptanoids like 3-Heptanone, 5-hydroxy-1,7-diphenyl-. The stereochemistry of this compound, specifically at the C-5 position, is crucial as different enantiomers can exhibit distinct biological activities.

The ECD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be unambiguously assigned. The process involves computational methods, such as time-dependent density functional theory (TD-DFT), to predict the ECD spectra of the different enantiomers (e.g., (5R) and (5S)). A good correlation between the experimental and one of the calculated spectra confirms the absolute configuration of the isolated natural product. nih.govfrontiersin.org

In the study of diarylheptanoids, ECD has been successfully employed to elucidate the stereochemistry of various analogues isolated from natural sources. For instance, research on diarylheptanoids from Zingiber officinale has utilized ECD calculations for the unambiguous structural determination of new compounds. While specific experimental ECD data for 3-Heptanone, 5-hydroxy-1,7-diphenyl- is not widely published in readily available literature, the general methodology is well-established.

To illustrate the application of this technique, a hypothetical data table is presented below, showcasing the kind of data that would be generated in such a study. This involves comparing the experimental Cotton effects (CEs) with the calculated CEs for the possible stereoisomers.

Illustrative ECD Data for Stereochemical Assignment Please note: The following data is a representative example to illustrate the ECD analysis process and does not represent actual measured values for 3-Heptanone, 5-hydroxy-1,7-diphenyl-.

Wavelength (nm) Experimental CE (Δε) Calculated CE for (5R)-isomer (Δε) Calculated CE for (5S)-isomer (Δε)
~220 +5.2 +5.8 -5.8
~245 -3.1 -3.5 +3.5
~280 +1.5 +1.8 -1.8
~310 -0.9 -1.1 +1.1

In this illustrative table, the sign and magnitude of the experimental Cotton effects at different wavelengths would be compared to the calculated values for the (5R) and (5S) enantiomers. A clear match, as shown between the experimental and the (5R)-isomer data, would lead to the assignment of the absolute configuration as 5R.

Gas Chromatography-Mass Spectrometry (GC-MS) in Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. It is widely applied in phytochemical profiling of essential oils and various plant extracts. researchgate.netnih.gov However, the application of GC-MS for the direct analysis of diarylheptanoids, including 3-Heptanone, 5-hydroxy-1,7-diphenyl-, is limited.

The primary challenge lies in the physicochemical properties of these compounds. Diarylheptanoids are generally characterized by low volatility and are often thermally labile due to the presence of functional groups like hydroxyls. nih.gov The high temperatures required for volatilization in the GC injector and column can lead to thermal degradation of the analyte before it reaches the detector, resulting in inaccurate identification and quantification, or even complete failure to detect the compound.

For this reason, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more prevalent and suitable method for the analysis of diarylheptanoids. researchgate.netresearchgate.netnih.gov LC-MS operates at or near ambient temperatures and can handle a wider range of compound polarities and molecular weights without the need for volatilization. This makes it ideal for the analysis of thermally sensitive and non-volatile compounds like 3-Heptanone, 5-hydroxy-1,7-diphenyl-.

While derivatization—a process of chemically modifying a compound to increase its volatility and thermal stability—can sometimes make non-volatile compounds amenable to GC-MS analysis, this adds complexity to sample preparation and is not the standard approach for diarylheptanoids. nih.gov Studies on the phytochemical composition of plants known to contain 3-Heptanone, 5-hydroxy-1,7-diphenyl-, such as Alpinia officinarum, predominantly utilize LC-MS for the identification and quantification of this and related compounds. fao.orgglpbio.comchemfaces.com

The table below summarizes the comparison between GC-MS and LC-MS for the analysis of 3-Heptanone, 5-hydroxy-1,7-diphenyl-.

Comparison of GC-MS and LC-MS for the Analysis of 3-Heptanone, 5-hydroxy-1,7-diphenyl-

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicability Limited; suitable for volatile/semi-volatile compounds. High; suitable for a wide range of polarities and molecular weights.
Volatility Requirement High (sample must be vaporized) Low (sample remains in liquid phase)
Thermal Stability Prone to degradation of thermally labile compounds. Analyzes compounds at or near ambient temperature.
Derivatization Often required for non-volatile compounds. Generally not required.
Prevalence for Diarylheptanoids Low High (preferred method)

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule, or ligand, might interact with a biological target, such as a protein.

Investigation of Binding Modes and Affinities with Biological Macromolecules (e.g., Cyclooxygenase-2)

Research has explored the interaction of 3-Heptanone, 5-hydroxy-1,7-diphenyl- with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A 2016 study investigating isolates from Alpinia officinarum as COX-2 inhibitors performed molecular docking studies on several compounds, including 5-hydroxy-1,7-diphenyl-3-heptanone. nih.gov

The study utilized the Glide module within the Schrödinger molecular modeling software to dock the compound into the active site of the COX-2 enzyme. The results indicated that 5-hydroxy-1,7-diphenyl-3-heptanone is a good binder to the COX-2 enzyme. nih.gov The isolates from the study, including this compound, showed an average docking score of -9.03, suggesting a strong binding affinity. nih.gov This favorable interaction within the active site of COX-2 suggests that 3-Heptanone, 5-hydroxy-1,7-diphenyl- may act as an inhibitor of this enzyme, warranting further investigation for its potential anti-inflammatory properties. nih.gov

Compound Target Protein Docking Score (Average for Isolates) Key Finding
3-Heptanone, 5-hydroxy-1,7-diphenyl-Cyclooxygenase-2 (COX-2)-9.03Good binder to the COX-2 active site. nih.gov

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies of different conformations, and spectroscopic data, which are crucial for understanding a molecule's structure and reactivity.

Application of DP4+ Probability Analysis for Absolute Stereochemical Assignment

The DP4+ probability analysis is a computational method that aids in the determination of the absolute configuration of chiral molecules. It works by comparing experimentally measured NMR chemical shifts with those predicted by quantum chemical calculations for all possible stereoisomers of a molecule. By calculating a probability score, DP4+ can identify the most likely correct stereoisomer.

Biological and Pharmacological Research Paradigms: Mechanistic and Preclinical Studies

Antioxidant Mechanisms and Mitigation of Oxidative Stress

Oxidative stress is a key pathological factor in various chronic diseases. The antioxidant capabilities of 3-Heptanone, 5-hydroxy-1,7-diphenyl- are attributed to its influence on crucial cellular defense systems.

A primary mechanism through which 3-Heptanone, 5-hydroxy-1,7-diphenyl- exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. medchemexpress.comglpbio.comchemsrc.com Research has shown that this compound promotes the expression of Nrf2, a key transcription factor that regulates antioxidant and detoxification genes. frontiersin.orgnih.gov This activation leads to the subsequent upregulation of downstream target genes, such as heme oxygenase-1 (HO-1), which plays a critical role in the cellular defense against oxidative stress. frontiersin.org By promoting the expression of these proteins, the compound enhances the cell's intrinsic capacity to neutralize reactive oxygen species (ROS). frontiersin.org

In concert with Nrf2/ARE pathway activation, 3-Heptanone, 5-hydroxy-1,7-diphenyl- has been demonstrated to directly modulate the activity of essential endogenous antioxidant enzymes. frontiersin.org Both in vivo and in vitro experiments have confirmed its ability to regulate the levels of key enzymes including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). frontiersin.org SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then reduced to water by CAT and GSH-Px. mdpi.com By enhancing the activity of these enzymes, the compound effectively reduces the cellular load of harmful oxidants, thereby mitigating oxidative stress and improving conditions like insulin (B600854) resistance. frontiersin.org Similar effects on SOD and CAT activity have also been noted for the structurally related compound Yakuchinone B. nih.govresearchgate.net

Table 1: Effect of 3-Heptanone, 5-hydroxy-1,7-diphenyl- on Antioxidant Pathways

Target Pathway/Enzyme Observed Effect Research Model
Nrf2 Increased expression db/db mice & HepG2 cells frontiersin.org
HO-1 Increased expression db/db mice & HepG2 cells frontiersin.org
Superoxide Dismutase (SOD) Regulated levels db/db mice & HepG2 cells frontiersin.org
Catalase (CAT) Regulated levels db/db mice & HepG2 cells frontiersin.org

Impact on Insulin Resistance and Glucose Homeostasis

The anti-diabetic properties of 3-Heptanone, 5-hydroxy-1,7-diphenyl- are closely linked to its ability to improve insulin sensitivity and regulate glucose metabolism. frontiersin.org

In in vitro models using high glucose-induced insulin-resistant HepG2 cells, 3-Heptanone, 5-hydroxy-1,7-diphenyl- has been shown to effectively ameliorate insulin resistance. frontiersin.org This is achieved by significantly increasing both glucose consumption and glucose uptake by the cells. frontiersin.org This action suggests a direct impact on the cellular machinery responsible for glucose transport and utilization, which is often impaired in insulin-resistant states.

The improvements in glucose metabolism are underpinned by the compound's modulation of key components within the insulin signaling cascade. frontiersin.org Western blotting and PCR results have shown that the compound promotes the expression of Protein Kinase B (AKT) and Glucose Transporter Type 4 (GLUT4). frontiersin.org AKT is a crucial node in the insulin pathway that, when activated, promotes the translocation of GLUT4 to the cell membrane, facilitating glucose entry. mdpi.com

Furthermore, the compound has been found to reduce the inhibitory phosphorylation of c-Jun N-terminal kinase (JNK) and Insulin Receptor Substrate-1 (IRS-1) at the Ser307 residue. frontiersin.org Phosphorylation at this specific serine site is a known negative feedback mechanism that impairs insulin signaling. nih.gov By decreasing this inhibitory phosphorylation, 3-Heptanone, 5-hydroxy-1,7-diphenyl- helps to preserve and enhance the insulin signal, thereby improving insulin sensitivity. frontiersin.org

Table 2: Effects of 3-Heptanone, 5-hydroxy-1,7-diphenyl- on Glucose Homeostasis Markers

Target Marker Observed Effect Research Model
Glucose Consumption Increased IR-HepG2 cells frontiersin.org
Glucose Uptake Increased IR-HepG2 cells frontiersin.org
AKT Increased expression db/db mice & IR-HepG2 cells frontiersin.org
GLUT4 Increased expression db/db mice & IR-HepG2 cells frontiersin.org
JNK Phosphorylation Reduced db/db mice & IR-HepG2 cells frontiersin.org

Engagement with Inflammatory Pathways: In Silico Insights into Cyclooxygenase Inhibition

While direct enzymatic inhibition studies on 3-Heptanone, 5-hydroxy-1,7-diphenyl- are emerging, in silico molecular docking studies on structurally similar diarylheptanoids provide valuable insights into its potential anti-inflammatory mechanisms, particularly concerning cyclooxygenase (COX) enzymes. COX enzymes are key to the synthesis of prostaglandins, which are significant inflammatory mediators. researchgate.net

Research on related compounds, Yakuchinone A and Yakuchinone B, has demonstrated their ability to inhibit the expression of COX-2. nih.govbegellhouse.com More specifically, a molecular docking study focusing on Yakuchinone B revealed significant binding affinities with both COX-1 and COX-2. researchgate.netijmps.org Notably, Yakuchinone B showed a higher docking score against COX-2, suggesting a degree of selectivity which is a desirable trait for anti-inflammatory agents, as selective COX-2 inhibition can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition. researchgate.netnih.gov The analysis identified key hydrogen bonding and hydrophobic interactions within the active sites of these enzymes. researchgate.netijmps.org Another in silico screening of 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone against the active site of COX-2 further supports the potential for this class of compounds to engage with inflammatory targets. mdpi.com These computational findings suggest that 3-Heptanone, 5-hydroxy-1,7-diphenyl-, by virtue of its structural similarity, may also act as an inhibitor of COX enzymes, a hypothesis that warrants further in vitro and in vivo validation.

Table 3: In Silico Docking Insights for Structurally Related Diarylheptanoids against Cyclooxygenase (COX) Enzymes

Compound Target Enzyme Key Finding
Yakuchinone B COX-1, COX-2 Significant binding affinity with both; highest docking score against COX-2. researchgate.netijmps.org

Ecological Roles: Feeding Deterrent Activity in Entomological Models (e.g., Tribolium castaneum)

The chemical compound 5-hydroxy-1,7-diphenyl-3-heptanone, a diarylheptanoid, has been identified as possessing feeding deterrent properties against certain insect pests, most notably the red flour beetle, Tribolium castaneum. This insect is a significant pest of stored grain products, causing substantial economic losses worldwide. The investigation into natural compounds that can deter the feeding of such pests is a critical area of research for developing safer and more sustainable pest management strategies.

Research into the chemical constituents of extracts from the rhizomes of Alpinia officinarum, a plant in the ginger family, has led to the isolation and identification of 5-hydroxy-1,7-diphenyl-3-heptanone. mdpi.comnih.govresearchgate.netnih.gov In a study assessing the bioactivity of compounds from A. officinarum against T. castaneum, this diarylheptanoid was evaluated for its feeding deterrent effects. mdpi.comnih.govresearchgate.netnih.gov

The feeding deterrent activity of 5-hydroxy-1,7-diphenyl-3-heptanone was quantified using a feeding deterrent index. At a concentration of 1500 ppm, 5-hydroxy-1,7-diphenyl-3-heptanone exhibited a feeding deterrent index of 18.21% against adult Tribolium castaneum. mdpi.comnih.govresearchgate.net This indicates a moderate level of deterrence, suggesting that the compound can reduce the amount of food consumed by the beetles.

In the same study, other compounds were isolated from the supercritical fluid CO2 extraction of A. officinarum rhizomes and tested for their feeding deterrent activities against T. castaneum. mdpi.comnih.govresearchgate.netnih.gov These included another diarylheptanoid, 1,7-diphenyl-4-hepten-3-one, as well as flavonoids such as galangin, galangin-3-methyl ether, and pinocembrin. mdpi.comnih.govresearchgate.net The investigation of these related compounds provides a broader context for understanding the structure-activity relationships of natural products in deterring stored-product pests. The results showed that all the isolated compounds displayed some level of feeding deterrent activity against T. castaneum adults. mdpi.comnih.govresearchgate.net

The findings from this research highlight the potential of 5-hydroxy-1,7-diphenyl-3-heptanone and other related natural compounds from A. officinarum as components of botanical insecticides or as lead compounds for the development of new feeding deterrents for the protection of stored agricultural products. mdpi.comnih.govresearchgate.net

Research Findings on Feeding Deterrent Activity against Tribolium castaneum

CompoundConcentration (ppm)Feeding Deterrent Index (%)Reference
5-hydroxy-1,7-diphenyl-3-heptanone150018.21 mdpi.comnih.govresearchgate.net
1,7-diphenyl-4-hepten-3-one150018.94 mdpi.comnih.govresearchgate.net
1-phenyl-4-(16,17-dimethyl-9,13-octadiene)-5-isopentenyl-7-(4”-methoxyl-3”-hydroxyl-phenyl)-3-heptanone150019.79 mdpi.comnih.govresearchgate.net
Galangin150026.99 mdpi.comnih.govresearchgate.net
Galangin-3-methyl ether150020.34 mdpi.comnih.govresearchgate.net
Pinocembrin150035.81 mdpi.comnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-hydroxy-1,7-diphenyl-3-heptanone, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation or aldol-like reactions, with ketone and aldehyde precursors. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity optimization requires HPLC (DAD/ELSD detection) with C18 columns and methanol/water mobile phases, achieving ≥95% purity . Confirm identity using 1H^1H-NMR (δ 2.5–3.5 ppm for ketone protons) and ESI-MS (m/z 282.38 [M+H]+^+) .

Q. How is structural elucidation performed for this compound?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to assign aromatic protons (δ 6.8–7.4 ppm) and hydroxyl groups (δ 1.5–2.0 ppm after deuterium exchange). MS/MS fragmentation patterns (e.g., loss of H2_2O at m/z 264) validate the hydroxyl group. X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What natural sources yield 5-hydroxy-1,7-diphenyl-3-heptanone?

  • Methodological Answer : Isolate from Alpinia officinarum rhizomes using ethanol extraction, followed by liquid-liquid partitioning (ethyl acetate/water) and preparative TLC. Compare retention factors (Rf_f) and NMR data with synthetic standards to confirm natural occurrence .

Advanced Research Questions

Q. How can stereochemical contradictions in enantiomeric forms (e.g., 5R vs. 5S configurations) be resolved?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column, n-hexane/isopropanol 85:15) to separate enantiomers. Assign configurations via optical rotation ([α]D_D) and electronic circular dichroism (ECD). Cross-reference with synthetic intermediates of known stereochemistry .

Q. What strategies address discrepancies in reported CAS numbers (e.g., 100761-20-4 vs. 55836-43-6)?

  • Methodological Answer : Perform comparative analysis using:

  • NMR : Check for phenyl group multiplicity and hydroxyl proton integration.
  • Chromatographic co-injection : Mix suspected standards and observe peak splitting.
  • Database cross-referencing : Use SciFinder to verify plant-derived vs. synthetic sources .

Q. How does thermal stability affect experimental design for long-term studies?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products (e.g., dehydrogenation to diarylheptenones) indicate susceptibility to oxidation. Store at 2–8°C in amber vials under nitrogen to prevent photolytic/thermal decomposition .

Q. What analytical challenges arise in quantifying trace metabolites in biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., D4_4-5-hydroxy-1,7-diphenyl-3-heptanone). Optimize MRM transitions (282 → 264 for quantification) and validate recovery rates (>85%) in plasma using protein precipitation (acetonitrile) .

Critical Analysis of Contradictions

  • Stereochemical Conflicts : (5R) and (5S) suggest enantiomeric divergence. Resolve via chiral chromatography and ECD spectroscopy .
  • CAS Number Ambiguity : Cross-validate synthetic routes (e.g., Grignard vs. Claisen) to confirm structural consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.